molecular formula C22H28N4O4S B2956684 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899950-21-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2956684
CAS No.: 899950-21-1
M. Wt: 444.55
InChI Key: HFQWDGQAKDOFRB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via a sulfanyl-acetamide bridge to a hexahydroquinazolinone ring substituted with a dimethylaminoethyl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-25(2)9-10-26-17-6-4-3-5-16(17)21(24-22(26)28)31-14-20(27)23-15-7-8-18-19(13-15)30-12-11-29-18/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQWDGQAKDOFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H27N5O3S
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanylacetamide

Structural Representation

The structure can be represented as follows:

C21H27N5O3S\text{C}_{21}\text{H}_{27}\text{N}_{5}\text{O}_{3}\text{S}
PropertyValue
Molecular FormulaC21H27N5O3S
Molecular Weight419.5 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown moderate to significant antibacterial and antifungal activities due to their lipophilicity and structural characteristics .
  • Cholinesterase Inhibition : Related compounds have been reported to inhibit cholinesterase enzymes (AChE and BChE), which are crucial in neurotransmission and may have implications for treating neurodegenerative diseases .
  • Antiviral Properties : Some derivatives of benzodioxin compounds have demonstrated anti-HIV activity in vitro against various strains .

Study 1: Antimicrobial Activity

A study on a similar benzodioxin compound revealed its effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a correlation between lipophilicity and antimicrobial potency .

Study 2: Cholinesterase Inhibition

Research involving a closely related compound showed an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating potential therapeutic applications in conditions like Alzheimer's disease .

Study 3: Antiviral Activity

In a study assessing the antiviral properties of benzodioxin derivatives against HIV strains, one compound exhibited significant inhibitory effects on viral replication in acutely infected cell cultures .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to significant
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
AntiviralSignificant inhibition of HIV

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound shares the 2,3-dihydro-1,4-benzodioxin moiety with several analogs (e.g., ), a subunit known for enhancing metabolic stability and bioavailability . Key structural variations occur in the sulfanyl-acetamide-linked heterocycle:

Compound Molecular Formula Heterocyclic System Key Substituents Reference
Target Compound C₂₅H₃₀N₄O₄S 1,2,5,6,7,8-Hexahydroquinazolin-4-one 2-(Dimethylamino)ethyl -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₅H₂₁N₃O₅S 3,4-Dihydroquinazolin-4-one 4-Methoxyphenyl
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₁H₂₁N₅O₃S 4H-1,2,4-Triazole 4-Ethyl, 5-(2-pyridinyl)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide C₂₄H₂₂N₂O₅S₂ Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl

Key Observations :

  • The hexahydroquinazolinone ring in the target compound introduces conformational flexibility compared to rigid planar systems like thienopyrimidines .
  • The dimethylaminoethyl group may enhance solubility and blood-brain barrier penetration relative to methoxyphenyl or pyridinyl substituents .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Anti-inflammatory Activity : Benzodioxin-acetamide derivatives with carboxylic acid substituents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibit potency comparable to ibuprofen in carrageenan-induced edema models .

Analytical Challenges

  • Structural Confirmation: The hexahydroquinazolinone ring’s dynamic conformation complicates NMR analysis, necessitating advanced techniques like NOESY or X-ray crystallography (as implemented in SHELX ).

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound Compound
Molecular Weight 506.6 g/mol 475.5 g/mol 449.5 g/mol
Predicted CCS ([M+H]+) ~210–220 Ų (estimated) 209.9 Ų Not Available
Key Pharmacophore Hexahydroquinazolinone + DMAE Dihydroquinazolinone + Methoxy Triazole + Furylmethyl
Synthetic Route Not Reported Thiol-acetamide coupling Triazole-thiol coupling

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